methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate
Description
Contextualization within the Field of Heterocyclic Amino Esters and β-Amino Acid Derivatives
Methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate is a prime example of a heterocyclic amino ester, a class of compounds that incorporates a heterocyclic ring system and an amino ester functionality. The presence of heteroatoms like sulfur in the thiophene (B33073) ring introduces unique electronic properties and potential for diverse chemical transformations. nih.gov
Furthermore, it is a derivative of a β-amino acid. Unlike their α-amino acid counterparts which are the building blocks of proteins, β-amino acids have an additional carbon atom between the amino group and the carboxyl group. This seemingly small change has profound implications for their chemical and biological properties. β-amino acids and their derivatives are known to form stable, well-defined secondary structures in peptides, making them valuable in the design of peptidomimetics with enhanced metabolic stability. illinois.eduhilarispublisher.com The synthesis of β-amino acid derivatives is an active area of research, with various methods being developed to access these important molecules. illinois.eduorganic-chemistry.org
Importance of the Thiophene Moiety and Butanoate Ester in Organic Synthesis
The thiophene ring is a privileged scaffold in medicinal chemistry and organic synthesis. nih.govresearchgate.netnih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, mimicking the properties of a phenyl group while often conferring improved pharmacological profiles. researchgate.netcognizancejournal.comchemicalbook.com Thiophene derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govcognizancejournal.com From a synthetic standpoint, the thiophene ring is readily functionalized, providing multiple handles for further chemical modification. nih.gov
The butanoate ester portion of the molecule also plays a significant role. Esters are common functional groups in organic chemistry, often serving as protecting groups for carboxylic acids or as intermediates in various transformations. Butanoate esters, in particular, are known for their characteristic fruity aromas and are used as flavoring agents. wikipedia.orgresearchgate.netymdb.ca In the context of synthesis, the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or alcohols.
Overview of Research Directions for N-Substituted β-Amino Esters
Research into N-substituted β-amino esters, the class of compounds to which this compound belongs, is a vibrant and expanding field. The nitrogen atom provides a convenient point for introducing a wide variety of substituents, allowing for the fine-tuning of the molecule's properties.
Current research directions include:
Asymmetric Synthesis: Developing stereoselective methods to produce enantiomerically pure N-substituted β-amino esters is a major focus, as the stereochemistry of these compounds is often crucial for their biological activity. hilarispublisher.comacs.org
Catalysis: The use of organocatalysts and transition metal catalysts to facilitate the synthesis of these compounds is an area of intense investigation. mdpi.com
Medicinal Chemistry: The incorporation of diverse N-substituents is a key strategy in the design of new therapeutic agents. For instance, N-substituted β-amino esters are being explored as precursors to bioactive molecules with a range of pharmacological effects. cambridge.orgnih.gov
Peptidomimetics: N-substituted β-amino acids are used to create novel peptide analogues with improved stability and biological activity. researchgate.net
Academic Relevance as a Versatile Synthetic Intermediate and Building Block
The true academic value of this compound lies in its potential as a versatile synthetic intermediate. Its multifunctional nature allows it to be a starting point for the synthesis of a wide array of more complex molecules.
The thiophene ring can be further functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions. The secondary amine provides a site for N-alkylation, N-acylation, or the introduction of other functional groups. The ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides or reduced to an alcohol.
This combination of reactive sites makes this compound a valuable building block for the construction of novel heterocyclic compounds, peptidomimetics, and potential drug candidates. Its structure is a testament to the power of modular synthesis, where different functional components are brought together to create molecules with tailored properties.
Data Tables
Table 1: Physicochemical Properties of Related Thiophene Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|
| Methyl 3-amino-2-thiophenecarboxylate | C₆H₇NO₂S | 157.19 | 100-102 (at 0.1 mmHg) | 62-64 |
| Methyl 3-(thiophen-2-yl)propanoate | C₈H₁₀O₂S | 170.23 | --- | --- |
| Thiophene | C₄H₄S | 84.14 | 84 | -38 |
Data sourced from various chemical suppliers and databases. chemicalbook.comnih.gov
Table 2: Representative N-Substituted β-Amino Esters in Research
| Compound | Synthetic Application | Research Focus |
|---|---|---|
| Methyl 3-(benzylamino)propanoate | Precursor to N-alkyl-β-amino acids | Development of new synthetic methodologies |
| (S)-methyl 3-((1-phenylethyl)amino)propanoate | Chiral building block | Asymmetric synthesis |
| Methyl 3-morpholinopropanoate | Intermediate for pharmaceutical synthesis | Exploration of bioactive compounds |
Information based on a review of synthetic chemistry literature. cambridge.org
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(thiophen-2-ylmethylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8(6-10(12)13-2)11-7-9-4-3-5-14-9/h3-5,8,11H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWMYASFVDNWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for Methyl 3 Thiophen 2 Yl Methyl Amino Butanoate
Retrosynthetic Analysis and Key Synthetic Disconnections
A retrosynthetic analysis of the target molecule reveals several logical bond disconnections that inform potential forward synthetic strategies. The most apparent disconnections are at the C-N bond linking the thiophene (B33073) moiety to the amino group and the ester functional group.
Disconnection 1 (C-N bond): This disconnection points to a synthesis involving the reaction of a primary or secondary amine with a suitable electrophile. In the forward sense, this could involve the reductive amination of methyl 3-oxobutanoate with thiophen-2-ylmethanamine or the reaction of methyl 3-aminobutanoate with a thiophen-2-ylmethyl halide.
Disconnection 2 (Ester group): This disconnection suggests the esterification of 3-{[(thiophen-2-yl)methyl]amino}butanoic acid as a final step. This approach necessitates the prior synthesis of the β-amino acid.
These primary disconnections lead to two main strategic pathways:
Formation of the β-amino butanoate core followed by N-alkylation with the thiophen-2-ylmethyl group.
Synthesis of the N-substituted β-amino acid followed by esterification.
Approaches to the β-Amino Butanoate Core Structure
The esterification of β-amino acids is a direct method to obtain the corresponding β-amino esters. researchgate.netpearson.com This reaction is typically acid-catalyzed, with common catalysts including mineral acids like HCl and H₂SO₄. acs.org The reaction involves heating the β-amino acid in the presence of the alcohol (methanol in this case) and a catalytic amount of acid.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | β-Amino acid, Methanol (B129727), Acid catalyst (e.g., H₂SO₄, HCl) | Reflux | Simple, uses readily available reagents. | Can be harsh for sensitive substrates; requires protection of the amino group in some cases to avoid side reactions. acs.org |
The aza-Michael addition is a powerful tool for the formation of β-amino carbonyl compounds. mdpi.com This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. For the synthesis of methyl 3-aminobutanoate, this would typically involve the reaction of an amine with methyl crotonate or a related α,β-unsaturated ester. The reaction can be catalyzed by various catalysts, including lipases for a green chemistry approach. mdpi.com
| Catalyst Type | Example Catalyst | Reaction Conditions | Key Features |
| Biocatalyst | Lipase TL IM | Methanol, continuous flow | Green reaction conditions, short reaction times. mdpi.com |
| Organocatalyst | β-amino acids | Varies | Can provide high enantioselectivity. mdpi.com |
| Lewis Acid | Silicon tetrachloride | Solvent-free | Efficient for a range of amines. organic-chemistry.org |
Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.org To synthesize the β-amino butanoate core, this would involve the reaction of a β-keto ester, such as methyl 3-oxobutanoate, with an amine source in the presence of a reducing agent. researchgate.net Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the imine intermediate over the starting ketone. harvard.edumasterorganicchemistry.com
| Reducing Agent | Typical Conditions | Advantages | Considerations |
| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (pH ~6-7) | Selectively reduces the iminium ion. harvard.edu | Toxicity of cyanide byproducts. harvard.edu |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid as a proton donor | High yielding, broad substrate scope, non-toxic byproducts. harvard.edu | |
| Catalytic Hydrogenation | H₂, Metal catalyst (e.g., Pd, Pt, Ni) | Can be a one-pot reaction. wikipedia.org | May require higher pressures and temperatures. |
Another approach involves the functionalization of pre-existing butanoic acid derivatives. For instance, a derivative with a leaving group at the 3-position, such as methyl 3-bromobutanoate, could undergo nucleophilic substitution with an appropriate nitrogen source.
Introduction of the Thiophen-2-ylmethyl Moiety
The thiophen-2-ylmethyl group can be introduced at different stages of the synthesis. Thiophene itself is an electron-rich aromatic compound that readily undergoes electrophilic substitution, primarily at the C2 position. nih.govpharmaguideline.com
One of the most direct methods for introducing the thiophen-2-ylmethyl group onto the nitrogen atom is through reductive amination . This would involve reacting methyl 3-aminobutanoate with thiophene-2-carbaldehyde in the presence of a suitable reducing agent like sodium triacetoxyborohydride. This one-pot procedure is generally efficient and avoids the handling of potentially unstable alkylating agents. masterorganicchemistry.com
Alternatively, a nucleophilic substitution reaction can be employed. This would involve reacting methyl 3-aminobutanoate with 2-(halomethyl)thiophene (e.g., 2-(bromomethyl)thiophene). This approach is straightforward but may be complicated by over-alkylation, leading to the formation of the tertiary amine.
Synthesis of Thiophene-2-carbaldehyde and its Derivatives
The foundational precursor, thiophene-2-carbaldehyde, is a versatile intermediate in the synthesis of more complex thiophene-containing molecules. Various methods exist for its preparation, with the Vilsmeier-Haack formylation of thiophene being a prominent example. This reaction introduces an aldehyde group onto the thiophene ring, which can then be further modified.
Derivatives of thiophene-2-carbaldehyde can be synthesized through various reactions. For instance, Suzuki-Miyaura cross-coupling reactions have been employed to produce a series of 4-arylthiophene-2-carbaldehyde compounds in moderate to excellent yields. nih.gov This method involves the coupling of a thiophene boronic acid or ester with an aryl halide, catalyzed by a palladium complex. nih.gov The resulting aryl-substituted thiophene-2-carbaldehydes can then be utilized in subsequent synthetic steps.
| Aryl Boronic Acid/Ester | Product | Yield |
|---|---|---|
| Phenylboronic ester | 4-Phenylthiophene-2-carbaldehyde | Good |
| p-Tolylphenylboronic acid | p-Tolylphenyl-thiophene-2-carbaldehyde | Not specified |
| 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | Excellent |
Coupling Reactions Involving Thiophene Rings
The construction of substituted thiophene rings is a critical aspect of synthesizing the target molecule. Various coupling reactions are instrumental in this process. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Kumada reactions, are powerful tools for forming carbon-carbon bonds between the thiophene ring and other organic fragments. nih.govrsc.org For example, the Kumada reaction can be used to couple a thienyl Grignard reagent with an aryl halide. rsc.org
Ring closure reactions also offer a direct route to substituted thiophenes. nih.gov The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide, is a classic method for forming the thiophene ring. pharmaguideline.com More modern approaches include metal-catalyzed or base-promoted heterocyclizations of functionalized alkynes containing a sulfur atom. mdpi.com
Nucleophilic Substitution Reactions with Thiophene-2-ylmethyl Halides
Once the thiophene-2-carbaldehyde is obtained, it can be reduced to the corresponding alcohol and subsequently converted to a thiophene-2-ylmethyl halide. This halide is a key electrophile for introducing the aminobutanoate side chain via a nucleophilic substitution reaction. The reactivity of thiophene derivatives in nucleophilic substitution reactions is generally higher than that of their benzene (B151609) counterparts. edurev.inuoanbar.edu.iq
The reaction of a thiophene-2-ylmethyl halide with methyl 3-aminobutanoate would proceed via an S\N2 mechanism, where the amino group of the butanoate acts as the nucleophile, displacing the halide from the benzylic-like position of the thiophene ring. gacariyalur.ac.in The presence of electron-withdrawing groups on the thiophene ring can further enhance its reactivity towards nucleophilic attack. researchgate.net
Enantioselective Synthesis and Stereochemical Control
The synthesis of methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate often requires control over the stereochemistry at the chiral center of the butanoate moiety. Enantioselective synthesis strategies are therefore crucial for obtaining the desired stereoisomer.
Asymmetric Catalysis in β-Amino Ester Formation
Asymmetric catalysis provides a powerful and efficient means to synthesize enantiomerically enriched β-amino esters. rsc.org This can be achieved through various catalytic asymmetric reactions, such as the Mannich reaction and conjugate additions. rsc.org For instance, a chiral catalyst can be employed to control the stereochemical outcome of the addition of an enolate to an imine derived from thiophene-2-carbaldehyde.
Recent advancements in this area include the use of dual catalytic systems, such as the combination of a chiral cyclo-Box ligand with a chiral phosphoric acid (CPA) in a nickel-catalyzed radical cascade reaction, to achieve high enantioselectivity in the formation of β-amino acid derivatives. nih.gov Another approach involves the use of confined imidodiphosphorimidate (IDPi) catalysts for the asymmetric aminomethylation of bis-silyl ketene acetals. nih.gov
Chiral Auxiliary-Mediated Stereoselective Transformations
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing β-amino esters, a chiral auxiliary can be attached to the nitrogen atom or the ester group to control the diastereoselectivity of key bond-forming steps. nih.govresearchgate.net
Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.orgnih.govnih.gov For example, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated amide derived from (S,S)-(+)-pseudoephedrine can be used to prepare chiral nonracemic β-amino esters with good yields and enantioselectivities. nih.gov After the stereoselective reaction, the chiral auxiliary can be removed to yield the desired enantiomerically pure product. wikipedia.org
| Chiral Auxiliary | Key Feature | Application in β-Amino Ester Synthesis |
|---|---|---|
| Evans' Oxazolidinones | Steric hindrance directs alkylation and aldol reactions. | Control of stereocenters in various transformations. |
| (S,S)-(+)-Pseudoephedrine | Derived from a natural product. | Diastereoselective conjugate addition of nitrogen nucleophiles. |
| Camphorsultam | Rigid bicyclic structure provides high stereocontrol. | Asymmetric alkylations and other transformations. |
Enzyme-Catalyzed Asymmetric Reductions (e.g., for related β-keto esters)
Biocatalysis offers a green and highly selective alternative for establishing stereocenters. Enzyme-catalyzed asymmetric reductions of β-keto esters are a well-established method for producing chiral β-hydroxy esters, which can then be converted to the corresponding β-amino esters. nih.govrsc.org
Dehydrogenases and reductases from various microorganisms are commonly used for this purpose. nih.gov For example, (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum has been shown to catalyze the enantioselective reduction of a broad range of β-keto esters to their corresponding (S)-alcohols with high enantioselectivity. nih.gov Amine transaminases (ATAs) can also be used for the asymmetric synthesis of β-amino acids from β-keto acids, which can be obtained from the hydrolysis of β-keto esters. researchgate.net
Diastereoselective Approaches in Conjugate Additions
The formation of this compound can be achieved through a conjugate addition, or aza-Michael reaction, of (thiophen-2-yl)methanamine to an α,β-unsaturated ester like methyl crotonate. Achieving diastereoselectivity in this process is crucial for controlling the stereochemistry of the final product. Several methodologies can be employed to influence the stereochemical outcome of this reaction.
Chiral Auxiliaries: One of the most established methods for inducing diastereoselectivity is the use of a chiral auxiliary. wikipedia.orgnih.govbeilstein-journals.org This involves temporarily attaching a chiral molecule to either the Michael acceptor or the nucleophilic amine.
Auxiliary on the Michael Acceptor: The α,β-unsaturated ester can be modified to include a chiral auxiliary, such as an oxazolidinone or a pseudoephedrine derivative. wikipedia.org For instance, instead of methyl crotonate, a crotonate ester derived from a chiral alcohol or an N-crotonyl derivative of a chiral auxiliary like Evans' oxazolidinone could be used. wikipedia.org The steric hindrance provided by the auxiliary directs the incoming (thiophen-2-yl)methanamine to a specific face of the double bond, leading to the preferential formation of one diastereomer. beilstein-journals.org After the addition, the auxiliary is cleaved to yield the desired β-amino ester.
Auxiliary on the Nucleophile: Alternatively, a chiral auxiliary can be attached to the amine nucleophile. For example, a chiral amine could be used to form a chiral imine or a more complex chiral nucleophile, which then reacts with methyl crotonate. The stereocenter on the modified amine would direct the addition, and the auxiliary would be removed in a subsequent step.
Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for enantioselective and diastereoselective synthesis. nih.govku.ac.aenih.gov For the conjugate addition of an amine to an enoate, chiral Brønsted acids or bases, or chiral aminocatalysts can be utilized.
Iminium Catalysis: Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, can catalyze the conjugate addition of nucleophiles to α,β-unsaturated aldehydes and ketones. nih.gov This concept can be extended to enoates. The catalyst activates the Michael acceptor by forming a chiral iminium ion, which lowers the LUMO of the acceptor and provides a sterically defined environment for the nucleophilic attack by the (thiophen-2-yl)methanamine. nih.gov
Brønsted Acid/Base Catalysis: Chiral phosphoric acids or thiourea-based catalysts can activate the enoate and/or the amine nucleophile through hydrogen bonding, facilitating a highly organized, stereoselective transition state. nih.gov This approach can lead to high levels of diastereoselectivity and enantioselectivity.
The table below illustrates potential outcomes for diastereoselective conjugate addition strategies based on literature for analogous reactions.
| Method | Chiral Source | Typical Diastereomeric Ratio (d.r.) | Key Features |
| Chiral Auxiliary | Evans Oxazolidinone on acceptor | >95:5 | Stoichiometric use of auxiliary, reliable selectivity, requires auxiliary attachment/removal steps. wikipedia.org |
| Chiral Auxiliary | (S,S)-(+)-Pseudoephedrine on acceptor | >90:10 | Recoverable auxiliary, well-established for amide alkylations and additions. nih.govbeilstein-journals.org |
| Organocatalysis | Chiral Diarylprolinol Silyl Ether | Up to 99:1 | Catalytic amount of chiral source, mild reaction conditions, direct formation of chiral product. ku.ac.ae |
| Organocatalysis | Chiral Thiourea (B124793) Catalyst | Up to 98:2 | Dual activation through hydrogen bonding, high efficiency and selectivity. nih.gov |
Note: The data in this table is representative of results for similar reaction classes and serves as an illustrative guide for the synthesis of the target compound.
Kinetic Resolution Strategies for Optically Active Forms
Once a racemic mixture of this compound is synthesized, kinetic resolution can be employed to separate the enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer being consumed faster than the other.
Enzymatic Kinetic Resolution (EKR): Lipases are highly effective biocatalysts for the kinetic resolution of β-amino esters. nih.gov Candida antarctica lipase B (CALB) is particularly noteworthy for its high enantioselectivity and broad substrate scope in these resolutions. researchgate.netresearchgate.netnih.gov The resolution can be performed through two main pathways:
Enantioselective Hydrolysis: The racemic ester is subjected to hydrolysis in the presence of the lipase. The enzyme selectively hydrolyzes one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the S-enantiomer) as the unreacted ester. nih.govpolimi.it The resulting acid and ester can then be separated.
Enantioselective Transesterification/Acylation: The racemic β-amino ester is treated with an acyl donor, such as vinyl acetate or an alkyl butyrate, in an organic solvent. researchgate.net The lipase catalyzes the acylation of the amino group or the transesterification of the ester group of one enantiomer preferentially, leaving the other enantiomer unreacted. researchgate.netmdpi.com For example, CALB has been shown to be highly effective in the N-acylation of β-amino esters. researchgate.net
Dynamic Kinetic Resolution (DKR): A significant limitation of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. rsc.org Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in situ racemization of the starting material. rsc.orgnih.govacs.org As one enantiomer is consumed by the enzymatic reaction, the remaining enantiomer is continuously racemized, allowing for a theoretical yield of up to 100% of the desired, resolved product. rsc.org For β-amino esters, this often involves a chemoenzymatic approach where a metal catalyst (e.g., palladium-based) is used for racemization in conjunction with a lipase for the resolution step. rsc.org
The following table summarizes key aspects of kinetic resolution strategies applicable to this compound.
| Strategy | Catalyst | Reaction Type | Acyl Donor / Solvent | Theoretical Max. Yield | Typical Enantiomeric Excess (ee) |
| Kinetic Resolution | Candida antarctica Lipase B (CALB) | Hydrolysis | Water / Buffer | 50% | >95% |
| Kinetic Resolution | Candida antarctica Lipase B (CALB) | N-Acylation | Vinyl Acetate / Organic Solvent | 50% | >98% researchgate.net |
| Kinetic Resolution | Pseudomonas cepacia Lipase (PCL) | Hydrolysis | Water / Buffer | 50% | >90% polimi.it |
| Dynamic Kinetic Resolution | CALB + Palladium Catalyst | N-Acylation & Racemization | Butyl Butyrate / Toluene | 100% | >99% rsc.org |
Note: The data in this table is based on established methodologies for the resolution of β-amino esters and represents expected outcomes for the target compound.
Chemical Reactivity and Transformational Chemistry of Methyl 3 Thiophen 2 Yl Methyl Amino Butanoate
Reactions Involving the Secondary Amine Functional Group
The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic center, readily participating in reactions with various electrophiles.
Acylation and Sulfonylation Reactions
The secondary amine of methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate can undergo acylation with acyl halides or anhydrides to form the corresponding N-amides. Similarly, reaction with sulfonyl chlorides yields N-sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct.
Acylation: The reaction with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a base like triethylamine (B128534) or pyridine, would yield N-acetylated products. The selection of the base and solvent is crucial to ensure high yields and minimize side reactions.
Sulfonylation: Treatment with a sulfonyl chloride, for instance, p-toluenesulfonyl chloride, in a suitable solvent and in the presence of a base, results in the formation of a sulfonamide. The development of efficient N-sulfonylation methods for various amines, including those with heterocyclic moieties, is an active area of research. nih.govresearchgate.netcore.ac.ukcbijournal.com
| Reaction Type | Reagent | Product Type | Typical Conditions |
| Acylation | Acyl chloride (e.g., Acetyl chloride) | N-Acyl derivative | Base (e.g., Triethylamine), Aprotic solvent (e.g., Dichloromethane), Room temperature |
| Acylation | Carboxylic anhydride (e.g., Acetic anhydride) | N-Acyl derivative | Base (e.g., Pyridine), Aprotic solvent (e.g., Dichloromethane), Room temperature |
| Sulfonylation | Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride) | N-Sulfonyl derivative | Base (e.g., Pyridine), Aprotic solvent (e.g., Dichloromethane), Room temperature |
N-Alkylation and Quaternization
The nitrogen atom can be further alkylated using alkyl halides. The introduction of a second alkyl group leads to a tertiary amine. If the alkylation proceeds further, a quaternary ammonium (B1175870) salt is formed.
N-Alkylation: The reaction with an alkyl halide, such as methyl iodide, in the presence of a base to scavenge the resulting acid, would produce the N-alkylated tertiary amine. The choice of base and reaction conditions is critical to control the extent of alkylation and prevent the formation of quaternary salts. monash.edunih.govchimia.chrug.nl
Quaternization: Extensive alkylation, typically with an excess of a reactive alkyl halide like methyl iodide, leads to the formation of a quaternary ammonium salt. These reactions are often performed in a polar solvent to facilitate the formation of the ionic product. google.com
| Reaction Type | Reagent | Product Type | Typical Conditions |
| N-Alkylation | Alkyl halide (e.g., Methyl iodide) | Tertiary amine | Base (e.g., K2CO3), Polar aprotic solvent (e.g., Acetonitrile), Reflux |
| Quaternization | Excess alkyl halide (e.g., Methyl iodide) | Quaternary ammonium salt | Polar solvent (e.g., Acetonitrile or DMF), Room temperature or gentle heating |
Carbamate Formation and Related Transformations
The secondary amine can react with various reagents to form carbamates. For instance, reaction with a chloroformate, such as ethyl chloroformate, in the presence of a base, yields the corresponding ethyl carbamate. Another route involves the reaction with an isocyanate. These transformations are valuable for installing a protecting group on the nitrogen atom or for synthesizing ureas and related compounds. wikipedia.orgorganic-chemistry.orgacs.orgresearchgate.netnih.gov
| Reaction Type | Reagent | Product Type | Typical Conditions |
| Carbamate Formation | Chloroformate (e.g., Ethyl chloroformate) | N-Carbamoyl derivative | Base (e.g., Triethylamine), Aprotic solvent (e.g., Dichloromethane), 0 °C to Room temperature |
| Carbamate Formation | Isocyanate (e.g., Phenyl isocyanate) | N-Substituted urea (B33335) derivative | Aprotic solvent (e.g., Toluene), Room temperature or gentle heating |
Mannich-type Reactions and Aminoalkylation
As a secondary amine, this compound can participate in Mannich-type reactions. In this three-component reaction, the amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an active hydrogen (such as a ketone, another ester, or an alkyne) condense to form a new C-C bond, resulting in a β-amino compound, often referred to as a Mannich base. oarjbp.commdpi.comnih.govnih.gov This reaction is a powerful tool for carbon-carbon bond formation and the introduction of an aminoalkyl group into various molecules.
| Component 1 | Component 2 | Component 3 (Active Hydrogen Source) | Product Type | Typical Catalyst |
| This compound | Formaldehyde | Acetone | β-Amino ketone | Acid or Base |
| This compound | Formaldehyde | Phenylacetylene | Propargylamine derivative | Copper(I) salt |
| This compound | Formaldehyde | Malonic ester | Diaminodicarboxylate derivative | Base |
Transformations of the Methyl Ester Group
The methyl ester functionality is susceptible to nucleophilic attack at the carbonyl carbon, leading to various transformations.
Hydrolysis to the Corresponding Carboxylic Acid
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-{[(thiophen-2-yl)methyl]amino}butanoic acid, under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid or sulfuric acid. researchgate.net The use of a large excess of water drives the equilibrium towards the formation of the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. quora.commdpi.com
| Hydrolysis Type | Reagent | Intermediate Product | Final Product | Typical Conditions |
| Acid-Catalyzed | H2O, H+ (e.g., HCl, H2SO4) | - | 3-{[(thiophen-2-yl)methyl]amino}butanoic acid | Aqueous acid, Reflux |
| Base-Catalyzed | Base (e.g., NaOH, KOH) | Carboxylate salt | 3-{[(thiophen-2-yl)methyl]amino}butanoic acid (after acidification) | Aqueous or alcoholic base, Heating |
Transamidation and Hydrazide Formation
The methyl ester group of this compound is susceptible to nucleophilic acyl substitution. This reactivity allows for its conversion into a variety of amides and hydrazides, which are important intermediates in the synthesis of more complex molecules. nih.govhygeiajournal.com
Transamidation: The compound can react with primary or secondary amines, typically at elevated temperatures or in the presence of a catalyst, to replace the methoxy (B1213986) group (-OCH₃) with an amino group (-NR¹R²). This transamidation reaction yields the corresponding N-substituted amide derivatives. The reaction is often driven to completion by removing the methanol (B129727) byproduct.
Hydrazide Formation: A particularly significant transformation is the reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). This reaction, known as hydrazinolysis, converts the methyl ester into the corresponding hydrazide, 3-{[(thiophen-2-yl)methyl]amino}butanehydrazide. nih.gov Acyl hydrazides are versatile building blocks in medicinal chemistry and are used in the synthesis of various heterocyclic compounds. hygeiajournal.comnih.gov The general scheme for these reactions is presented below.
Table 1: Transamidation and Hydrazide Formation Reactions
| Reaction | Reagent | Typical Conditions | Expected Product |
|---|---|---|---|
| Transamidation | Primary/Secondary Amine (R¹R²NH) | Heat, Catalyst (e.g., NaCN, Ti(OiPr)₄) | N-R¹,N-R²-3-{[(thiophen-2-yl)methyl]amino}butanamide |
| Hydrazide Formation | Hydrazine Hydrate (N₂H₄·H₂O) | Alcohol solvent (e.g., Ethanol), Reflux | 3-{[(thiophen-2-yl)methyl]amino}butanehydrazide |
Reduction to Alcohol Derivatives
The ester functionality can be readily reduced to a primary alcohol. This transformation is typically accomplished using powerful hydride-reducing agents. The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic acyl substitution followed by reduction of the intermediate aldehyde, yielding 3-{[(thiophen-2-yl)methyl]amino}butan-1-ol. researchgate.netscbt.com
This reduction converts the ester into a versatile alcohol functional group, which can undergo further reactions such as oxidation, etherification, or esterification, providing a route to a different class of derivatives.
Table 2: Reduction of Methyl Ester to Alcohol
| Reaction | Reagent | Typical Conditions | Expected Product |
|---|---|---|---|
| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by aqueous workup | 3-{[(thiophen-2-yl)methyl]amino}butan-1-ol |
Reactivity of the Thiophene (B33073) Heterocycle
The thiophene ring is an electron-rich aromatic heterocycle. e-bookshelf.de Compared to benzene (B151609), it is significantly more reactive towards electrophilic aromatic substitution. nih.govwikipedia.org The sulfur atom's lone pairs contribute to the aromatic π-system, enhancing the nucleophilicity of the ring carbons. nih.gov For a 2-substituted thiophene like the one in the title compound, electrophilic attack predominantly occurs at the C5 position, which is the most electron-rich and sterically accessible site. pharmaguideline.comonlineorganicchemistrytutor.com
Electrophilic Aromatic Substitution Reactions (e.g., halogenation, nitration, acylation)
The activated nature of the thiophene ring allows for a range of electrophilic substitution reactions to be carried out under relatively mild conditions. pearson.com
Halogenation: Bromination can be achieved using N-bromosuccinimide (NBS) in a solvent like acetic acid or a THF/chloroform mixture, which selectively installs a bromine atom at the C5 position.
Nitration: Direct nitration of thiophene is often complex, but milder nitrating agents, such as acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride), can be used to introduce a nitro group, again primarily at the C5 position. nih.gov
Acylation: Friedel-Crafts acylation, for instance with acetyl chloride and a mild Lewis acid catalyst like tin(IV) chloride (SnCl₄), readily forms the 5-acetyl derivative.
Table 3: Electrophilic Aromatic Substitution of the Thiophene Ring
| Reaction | Reagent | Typical Conditions | Major Product Position |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | Acetic acid, Room temperature | C5 |
| Nitration | HNO₃ / Acetic Anhydride | Low temperature | C5 |
| Acylation | Acetyl Chloride / SnCl₄ | Benzene or Dichloromethane, 0 °C to RT | C5 |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Following halogenation (as described in 3.3.1), the resulting 5-halothiophene derivative becomes a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. researchgate.netrsc.org
Suzuki-Miyaura Coupling: The 5-bromo derivative can be coupled with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form a new C-C bond at the C5 position. This is one of the most widely used methods for constructing biaryl systems. nih.gov
Sonogashira Coupling: The 5-bromo or 5-iodo derivative can react with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). rsc.org This reaction provides a direct route to 5-alkynylthiophene derivatives.
Oxidation and Reduction of the Thiophene Ring System
The sulfur atom in the thiophene ring can undergo oxidation, although the aromatic nature of the ring makes it relatively stable compared to non-aromatic sulfides. pharmaguideline.com
Oxidation: Treatment with strong oxidizing agents, such as trifluoroperacetic acid or meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the sulfur atom. wikipedia.orgresearchgate.net Depending on the conditions and the stoichiometry of the oxidant, the reaction can yield the corresponding thiophene S-oxide or the more stable thiophene S,S-dioxide (sulfone). nih.govresearchgate.net These oxidized species are no longer aromatic and can act as reactive dienes in cycloaddition reactions. researchgate.net
Reduction (Desulfurization): The thiophene ring can be reductively cleaved and desulfurized. The most common method is hydrogenation with Raney Nickel (Raney Ni). This reaction removes the sulfur atom and saturates the carbon chain, effectively converting the thienylmethyl group into a butyl group.
Cascade and Multicomponent Reactions Incorporating the Compound
While specific cascade or multicomponent reactions (MCRs) involving this compound are not extensively documented, its structure contains the necessary functionalities to participate in such processes. MCRs are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a single product. tandfonline.comnih.gov
The secondary amine (N-H) and the ester group are key reactive sites. For example, the compound could potentially be a component in Ugi or Passerini-type reactions if other suitable reactants are present. Furthermore, cascade reactions could be initiated at one part of the molecule, leading to subsequent transformations elsewhere. For instance, an intramolecular cyclization between the amine nitrogen and an electrophilic center generated on the thiophene ring could lead to fused heterocyclic systems. The development of novel MCRs and cascade sequences involving thiophene derivatives is an active area of research aimed at the rapid construction of molecular complexity. acs.orgacs.orgbohrium.com
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. High-resolution ¹H and ¹³C NMR, along with two-dimensional NMR experiments, offer a detailed picture of the atomic arrangement within methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate.
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are indicative of the electronic environment, while the multiplicity, arising from spin-spin coupling, reveals the number of neighboring protons.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The thiophene (B33073) ring protons typically appear in the aromatic region, while the protons of the butanoate chain and the methyl ester are found in the aliphatic region.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene H-5 | ~7.2 - 7.4 | Doublet of doublets | J ≈ 5.0, 1.2 Hz |
| Thiophene H-3 | ~6.9 - 7.0 | Doublet of doublets | J ≈ 3.5, 1.2 Hz |
| Thiophene H-4 | ~6.9 - 7.0 | Doublet of doublets | J ≈ 5.0, 3.5 Hz |
| Thiophene-CH₂-N | ~3.9 - 4.1 | Singlet | - |
| N-H | Variable (broad singlet) | Broad Singlet | - |
| O-CH₃ (ester) | ~3.6 - 3.7 | Singlet | - |
| CH-N | ~3.2 - 3.4 | Multiplet | - |
| CH₂-C=O | ~2.4 - 2.6 | Doublet | J ≈ 6.5 Hz |
| CH-CH₃ | ~1.2 - 1.3 | Doublet | J ≈ 6.8 Hz |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~172 - 174 |
| Thiophene C-2 | ~142 - 144 |
| Thiophene C-5 | ~127 - 128 |
| Thiophene C-3 | ~125 - 126 |
| Thiophene C-4 | ~124 - 125 |
| O-CH₃ (ester) | ~51 - 52 |
| CH-N | ~48 - 50 |
| Thiophene-CH₂-N | ~45 - 47 |
| CH₂-C=O | ~40 - 42 |
| CH-CH₃ | ~20 - 22 |
Two-dimensional NMR techniques are instrumental in establishing the connectivity of atoms and the stereochemistry of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the proton-proton coupling relationships within the butanoate chain, for instance, the coupling between the CH-N proton and the adjacent CH₂ and CH₃ protons. It would also show the couplings between the protons on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with its directly attached carbon atom. This experiment would be used to definitively assign the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the thiophen-2-ylmethyl group and the nitrogen atom of the butanoate moiety, as well as the connectivity of the ester group. For example, a correlation between the thiophene-CH₂ protons and the thiophene ring carbons (C-2 and C-3) would be expected.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For chiral molecules like this compound, NOESY or ROESY could be used to help determine the relative stereochemistry if diastereomers were present, or to study the preferred conformation of the molecule in solution.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, the C=O of the ester, and the C-S bond of the thiophene ring.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 (broad) |
| C-H (thiophene) | Stretching | ~3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (ester) | Stretching | 1730 - 1750 |
| C=C (thiophene) | Stretching | 1500 - 1600 |
| C-N | Stretching | 1000 - 1250 |
| C-O (ester) | Stretching | 1000 - 1300 |
| C-S (thiophene) | Stretching | 600 - 800 |
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the thiophene ring vibrations.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure.
For this compound (C₁₀H₁₅NO₂S), the expected exact mass can be calculated. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group from the ester, cleavage of the C-C bond adjacent to the nitrogen, and fragmentation of the thiophene ring. The base peak in the mass spectrum is often the most stable fragment. A common fragmentation pathway for similar structures involves the formation of an iminium ion containing the thiophene ring.
| Ion | Predicted m/z | Description |
| [M]⁺ | 213.0823 | Molecular Ion |
| [M - OCH₃]⁺ | 182.0667 | Loss of methoxy radical |
| [C₅H₅S-CH₂]⁺ | 97.0112 | Thiophen-2-ylmethyl cation (tropylium-like) |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination
This compound possesses a chiral center at the C-3 position of the butanoate chain. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral molecules.
If the compound is synthesized in an enantiomerically enriched form, CD or ORD spectroscopy could be used to determine the enantiomeric excess (ee) and to assign the absolute configuration by comparison with known compounds or theoretical calculations. The CD spectrum would show characteristic Cotton effects (positive or negative peaks) at specific wavelengths corresponding to the electronic transitions of the chromophores (e.g., the thiophene ring and the ester carbonyl group) within the chiral molecule. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. No experimental chiroptical data for this specific compound has been found in the public domain.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure, Stability, and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and bonding characteristics of "methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate". While specific DFT studies on this exact molecule are not prevalent in the literature, extensive research on related thiophene (B33073) derivatives and β-amino esters allows for a detailed theoretical postulation. rsc.orgnih.gov
DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to optimize the molecular geometry and determine key electronic properties. rsc.orgolemiss.edu The calculated distribution of electron density would reveal the polarization of bonds and the partial atomic charges, highlighting the electronegative character of the nitrogen and oxygen atoms and the electrophilic nature of the carbonyl carbon.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the compound's reactivity. For "this compound", the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the nitrogen atom of the amino group, indicating these as the likely sites for electrophilic attack. Conversely, the LUMO would likely be centered on the ester group, particularly the carbonyl carbon, which is the expected site for nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Table 1: Postulated Electronic Properties from DFT Calculations This table presents expected values based on typical DFT calculations for structurally similar molecules.
| Property | Postulated Value/Characteristic | Significance |
| HOMO Energy | -6.0 to -7.0 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.0 to -2.0 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.0 to 6.0 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 2.0 to 4.0 D | Reflects the overall polarity of the molecule. |
Conformational Analysis and Energy Landscapes of the Compound
The conformational flexibility of "this compound" is a key determinant of its physical properties and biological activity. Conformational analysis aims to identify the stable conformers and the energy barriers between them, thus defining the molecule's energy landscape.
Computational studies on thiophene derivatives suggest that the thiophene ring itself is relatively rigid, but rotation around the single bonds connecting the thiophene to the methylamino group and within the butanoate chain allows for a variety of spatial arrangements. olemiss.edudocumentsdelivered.com The most stable conformers are likely to be those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding between the amino group and the ester's carbonyl oxygen.
A potential energy surface scan, performed by systematically rotating key dihedral angles and calculating the energy at each step, would reveal the low-energy conformers. The results would likely show that extended conformations are energetically favored to reduce steric clash, though folded structures stabilized by intramolecular hydrogen bonds could also represent significant local minima on the energy landscape.
Prediction of Spectroscopic Properties
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of "this compound".
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. stenutz.eumodgraph.co.uk By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental data to confirm the structure. The chemical shifts of the thiophene protons are particularly sensitive to the electronic environment and can be influenced by the conformation of the side chain.
Table 2: Illustrative Predicted 1H NMR Chemical Shifts This table contains hypothetical data for illustrative purposes, based on general knowledge of similar structures.
| Proton | Predicted Chemical Shift (ppm) |
| Thiophene H | 6.8 - 7.5 |
| CH2 (thiophene-CH2-N) | 3.8 - 4.2 |
| NH | 2.0 - 3.5 |
| CH (butanoate) | 2.5 - 3.0 |
| CH2 (butanoate) | 2.2 - 2.6 |
| CH3 (butanoate) | 1.1 - 1.4 |
| OCH3 (ester) | 3.6 - 3.8 |
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) spectrum of the molecule. The characteristic vibrational modes, such as the C=O stretch of the ester, the N-H bend of the amine, and the C-S stretch of the thiophene ring, can be identified and their frequencies predicted. These theoretical spectra are valuable for interpreting experimental IR data.
Reaction Mechanism Studies and Transition State Characterization for Synthetic Transformations
Theoretical chemistry can provide detailed insights into the mechanisms of chemical reactions involving "this compound". researchgate.netderpharmachemica.com By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and products, and to calculate the activation energies.
For instance, in the synthesis of this compound, which likely involves the reductive amination of a ketone or the nucleophilic substitution of a halide, computational studies could elucidate the step-by-step mechanism. The geometry of the transition state for the rate-determining step could be characterized, and the calculated activation energy would provide a quantitative measure of the reaction's feasibility. Such studies are invaluable for optimizing reaction conditions and understanding the factors that control the stereoselectivity of the reaction, if applicable.
Molecular Dynamics Simulations to Explore Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of "this compound" in a solvent environment over time. rsc.orgresearchgate.net By simulating the motion of the molecule and the surrounding solvent molecules, MD can provide a detailed picture of its conformational flexibility, solvation, and transport properties.
In an MD simulation, the molecule would be placed in a box of solvent molecules (e.g., water or an organic solvent), and the trajectories of all atoms would be calculated over a period of nanoseconds or longer. Analysis of these trajectories would reveal the preferred conformations of the molecule in solution and the dynamics of the transitions between them. Furthermore, MD simulations can be used to calculate properties such as the radial distribution function, which describes the arrangement of solvent molecules around the solute, providing a detailed understanding of solvation effects. This is crucial as the solvent can significantly influence the conformational equilibrium and reactivity of the molecule.
Role As a Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Advanced β-Amino Acid Analogs
Methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate is fundamentally a substituted β-amino acid, a class of compounds with significant applications in the development of peptidomimetics and other biologically active molecules. illinois.edu β-amino acids are known to confer unique structural properties and increased metabolic stability when incorporated into peptide chains. researchgate.net The title compound serves as an excellent starting point for generating a library of advanced β-amino acid analogs through modifications at its key functional groups.
Common synthetic strategies for creating β-amino acids include conjugate additions of amines to Michael acceptors and Mannich-type reactions. illinois.edu Once synthesized, this compound offers several handles for diversification:
The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides or reduced to a primary alcohol.
The Amino Group: The secondary amine can be acylated, sulfonylated, or undergo further alkylation to introduce new substituents.
The Thiophene (B33073) Ring: The electron-rich thiophene ring is susceptible to electrophilic substitution, allowing for the introduction of functional groups such as halogens, nitro groups, or acyl groups at the 4- or 5-positions.
These transformations enable the synthesis of a diverse range of β-amino acid derivatives with tailored properties for applications in drug discovery and materials science.
Table 1: Potential Transformations for Advanced β-Amino Acid Analogs
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure |
|---|---|---|---|
| Methyl Ester | Hydrolysis | LiOH, H₂O/THF | Carboxylic Acid |
| Methyl Ester | Amidation (post-hydrolysis) | Amine, Coupling Agent (e.g., EDC, HOBt) | Amide |
| Secondary Amine | Acylation | Acyl Chloride, Base (e.g., Et₃N) | N-Acyl Derivative |
| Secondary Amine | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl Derivative |
| Thiophene Ring | Bromination | N-Bromosuccinimide (NBS) | Bromo-thiophene Derivative |
Intermediate for the Construction of Diverse Nitrogen- and Sulfur-Containing Heterocyclic Scaffolds
The presence of both nitrogen and sulfur atoms, along with the β-amino ester functionality, makes this compound a valuable intermediate for synthesizing complex heterocyclic systems. openmedicinalchemistryjournal.com Thiophene derivatives are well-established building blocks in heterocyclic chemistry, often serving as precursors for fused-ring structures with significant biological activity. derpharmachemica.comjournalwjarr.compharmaguideline.com
The bifunctional nature of the β-amino ester portion of the molecule is particularly useful for cyclization reactions. For instance, it can react with various dinucleophiles or dielectrophiles to construct new rings. A classic example is the Biginelli reaction or related cyclocondensations, where a β-amino ester can react with an aldehyde and a urea (B33335) or thiourea (B124793) derivative to form dihydropyrimidinones or thiones—important classes of nitrogen-containing heterocycles.
Furthermore, the existing thiophene ring can be used as an anchor to build fused systems. Intramolecular cyclization strategies, potentially involving functionalization of the thiophene ring followed by reaction with the side chain, can lead to novel thieno-fused nitrogen heterocycles. Such scaffolds are of great interest in medicinal chemistry due to their prevalence in pharmacologically active compounds. mdpi.comnih.gov
Table 2: Examples of Heterocyclic Scaffolds Derivable from the Building Block
| Heterocyclic System | Synthetic Strategy | Key Reagents |
|---|---|---|
| Dihydropyrimidinone | Biginelli-type Reaction | Aldehyde, Urea |
| Pyridinone | Cyclocondensation | 1,3-Dicarbonyl Compound |
| Thieno[2,3-b]pyridine | Intramolecular Cyclization | Functionalization of thiophene, then cyclization |
| Benzothiazine Analog | Cyclization involving the sulfur atom | Appropriate bifunctional reagents |
Application in the Synthesis of Chiral Amine Derivatives and Their Scaffolds
Chiral amines are crucial components in a vast number of pharmaceuticals and agrochemicals. nih.gov The asymmetric synthesis of these compounds is a major focus of modern organic chemistry. This compound possesses a stereocenter at the third carbon of the butanoate chain. Accessing this compound in an enantiomerically pure form provides a valuable chiral building block for further synthetic endeavors.
Several methods can be employed to achieve enantioselectivity:
Asymmetric Hydrogenation: A prochiral enamine precursor can undergo asymmetric hydrogenation using a chiral catalyst to set the desired stereocenter.
Chiral Auxiliaries: A chiral auxiliary, such as pseudoephedrine, can be used to direct the stereoselective addition of the amine moiety to an α,β-unsaturated precursor, followed by removal of the auxiliary. researchgate.net
Enzymatic Resolution: Enzymes like lipases can selectively react with one enantiomer of the racemic mixture, allowing for the separation of the two. Omega-transaminases can also be used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov
Once obtained in a single enantiomeric form, this chiral β-amino ester can be used in the synthesis of more complex molecules where stereochemical control is critical. Thiophene-containing chiral ligands have demonstrated utility in catalyzing asymmetric reactions, suggesting that derivatives of this compound could also serve as valuable ligands in catalysis. researchgate.net
Table 3: Approaches to Asymmetric Synthesis
| Method | Description | Key Feature |
|---|---|---|
| Catalytic Asymmetric Hydrogenation | Reduction of a C=C or C=N double bond using a chiral metal catalyst (e.g., Rh, Ru). | High atom economy and efficiency. |
| Chiral Auxiliary-Directed Synthesis | A chiral molecule is temporarily incorporated to guide a stereoselective reaction. | Reliable and predictable stereochemical outcome. |
| Kinetic Resolution | An enzyme or chiral reagent selectively reacts with one enantiomer, allowing separation. | Effective for separating racemic mixtures. |
| Biocatalysis | Use of enzymes (e.g., transaminases) to catalyze the enantioselective formation of the amine. | High enantioselectivity under mild conditions. nih.gov |
Utilization in the Formation of Macrocyclic or Peptidomimetic Structures
Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to enhance properties like stability and bioavailability. illinois.edu β-amino acids are frequently incorporated into peptide backbones for this purpose. The inclusion of this compound (after hydrolysis to its acid form) into a peptide sequence introduces a non-natural β-residue with a thiophen-2-ylmethyl side chain. This modification can induce specific secondary structures, such as helices or turns, and improve resistance to enzymatic degradation.
The compound is also a valuable monomer for the synthesis of macrocycles. Macrocyclization can be achieved through head-to-tail amide bond formation between the amino group and the C-terminal carboxyl group of a linear precursor. nih.gov Alternatively, the thiophene ring and the side chain can be functionalized to participate in ring-closing reactions, such as ring-closing metathesis or click chemistry, to form macrocycles with diverse architectures. These macrocyclic structures are of significant interest in drug discovery, particularly for targeting challenging protein-protein interactions. The use of heteroaromatic amino acids like tryptophan in synthesizing fused heterocyclic systems for bioactive agents provides a blueprint for how thiophene-containing amino acids can be similarly applied. mdpi.com
Derivatization Strategies for Analytical and Synthetic Applications
Silylation for Gas Chromatography (GC) Analysis of Amine and Ester Functionalities
Silylation is a common derivatization technique in gas chromatography (GC) that introduces a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, into a molecule. phenomenex.comwikipedia.org This process is highly effective for compounds containing active hydrogen atoms, such as those in the secondary amine group of methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate. The primary goal of silylation is to increase the volatility and thermal stability of the analyte by replacing polar -NH groups with non-polar silyl ethers. nih.govresearchgate.net This modification reduces intermolecular hydrogen bonding, leading to a lower boiling point and improved chromatographic peak shape, characterized by narrower and more symmetrical peaks. phenomenex.comresearchgate.net
The secondary amine in this compound can be challenging to silylate and often requires strong silylating reagents. researchgate.net Reagents such as N,O-bis(trimethylsilyl)acetamide (BSA), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are often employed, sometimes with a catalyst to ensure an efficient reaction. researchgate.net While the ester group is generally stable under these conditions, harsh silylation conditions could potentially lead to side reactions. The resulting silylated derivative exhibits increased volatility, making it more amenable to GC analysis. phenomenex.com
Table 1: Common Silylating Reagents for Amine Derivatization
| Reagent | Abbreviation | Target Groups | Key Features |
| N,O-bis(trimethylsilyl)acetamide | BSA | Amines, amides, hydroxyls, carboxylic acids | Strong silylating agent. phenomenex.com |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amines, amides, amino acids | Strong silylating agent with volatile byproducts. phenomenex.com |
| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | Amines | Forms stable tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.net |
| N-trimethylsilylimidazole | TMSI | Hydroxyls, carboxylic acids, phenols, thiols | Less effective for amines compared to BSA or BSTFA. phenomenex.com |
Acylation and Trifluoroacylation for Enhanced Volatility and Detection in Chromatographic Methods
Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting the amine functionality with an acylating agent. A specific and widely used form of this is trifluoroacylation, which utilizes reagents like trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.comh-brs.de This derivatization strategy is particularly beneficial for chromatographic analysis as it effectively caps (B75204) the polar secondary amine group in this compound, thereby increasing its volatility and reducing peak tailing in GC. h-brs.de
The resulting trifluoroacetylated derivatives are not only more volatile but also exhibit enhanced detectability, especially when using an electron capture detector (ECD), which is highly sensitive to halogenated compounds. sigmaaldrich.com This can significantly lower the detection limits for the analyte. The reaction with TFAA is generally rapid and can be performed under relatively mild conditions. researchgate.net Other perfluoroacylation reagents, such as pentafluoropropionic acid anhydride (PFPA) and heptafluorobutyric acid anhydride (HFBA), can also be used to form stable and volatile derivatives. sigmaaldrich.com
Table 2: Acylation Reagents for Amine Derivatization
| Reagent | Abbreviation | Derivative Formed | Advantages for Chromatography |
| Trifluoroacetic anhydride | TFAA | Trifluoroacetyl | High volatility, ECD sensitive. sigmaaldrich.comresearchgate.netosti.gov |
| Pentafluoropropionic acid anhydride | PFPA | Pentafluoropropionyl | Volatile, ECD sensitive. sigmaaldrich.com |
| Heptafluorobutyric acid anhydride | HFBA | Heptafluorobutyryl | High ECD sensitivity. sigmaaldrich.com |
| Acetic Anhydride | - | Acetyl | Increases volatility. sigmaaldrich.com |
Formation of Stable Derivatives for Spectroscopic Characterization and Purification
The derivatization techniques of silylation and acylation, as discussed previously, also play a crucial role in the spectroscopic characterization and purification of this compound. By converting the polar amine into a less polar and more stable derivative, subsequent purification by methods such as column chromatography or preparative GC becomes more straightforward. The derivatives often exhibit better solubility in non-polar organic solvents, facilitating their isolation.
For spectroscopic analysis, particularly mass spectrometry (MS), these derivatives can provide more informative fragmentation patterns. wikipedia.org For instance, silyl derivatives can yield characteristic ions that aid in structure elucidation. wikipedia.org Similarly, acylated derivatives can direct fragmentation in a predictable manner, assisting in the confirmation of the molecular structure. The increased stability of these derivatives also prevents degradation during analysis, ensuring that the obtained spectra are representative of the original molecule.
Chiral Derivatization for Enantiomeric Purity Analysis via Chromatography (e.g., HPLC, SFC)
Since this compound possesses a chiral center at the 3-position of the butanoate chain, determining its enantiomeric purity is often necessary. Chiral derivatization is a powerful technique for this purpose, involving the reaction of the racemic or enantiomerically enriched amine with a chiral derivatizing agent (CDA). This reaction forms a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated on a standard, non-chiral chromatographic column using techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). nih.govresearchgate.net
A variety of chiral derivatizing agents are available, often containing a fluorescent or UV-active chromophore to enhance detection. researchgate.net For a secondary amine like that in the target molecule, reagents such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) can be employed to form diastereomeric carbamates. acs.org The choice of the CDA is critical as it influences the resolution of the diastereomers and the sensitivity of the analysis. nih.gov This approach allows for the accurate quantification of the enantiomeric excess (ee) of the compound.
Table 3: Examples of Chiral Derivatizing Agents for Amines
| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Reacted | Resulting Derivative |
| (+)-1-(9-fluorenyl)ethyl chloroformate | FLEC | Primary and secondary amines | Diastereomeric carbamates acs.org |
| (1R,2R)-trans-2-(2,3-anthracenedicarboximido)cyclohexanecarbonyl chloride | - | Primary amines | Diastereomeric amides nih.gov |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | Marfey's Reagent | Primary and secondary amines | Diastereomeric alaninamide adducts |
| o-Phthalaldehyde/chiral thiol (e.g., N-acetyl-L-cysteine) | OPA/NAC | Primary amines | Diastereomeric isoindoles nih.gov |
Derivatization for Immobilization or Solid-Phase Organic Synthesis (SPOS) Applications
Immobilization of this compound onto a solid support can be advantageous for various applications, including its use as a catalyst, in screening assays, or as a building block in solid-phase organic synthesis (SPOS). nih.gov The covalent attachment to a solid support, such as a resin, can facilitate purification and allow for the reuse of the compound. mdpi.com
Derivatization strategies for immobilization typically involve modifying either the amine or the ester functionality to create a linkage with the solid support. For instance, the secondary amine can be acylated with a linker molecule that possesses a terminal functional group compatible with the resin. Alternatively, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-functionalized resin using standard peptide coupling reagents. researchgate.net The choice of the immobilization strategy depends on which functional group needs to remain free for subsequent reactions or interactions. This approach is fundamental in combinatorial chemistry and the development of supported reagents and catalysts. nih.gov
Q & A
Q. What are the key synthetic pathways for methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally related thiophene derivatives (e.g., methyl 2-[(3-carboxy-1-oxopropyl)amino]tetrahydrobenzo[b]thiophene-3-carboxylate) involves refluxing intermediates with anhydrides under nitrogen protection, followed by purification via reverse-phase HPLC with methanol-water gradients . Key parameters include stoichiometric ratios (e.g., 1.2 equivalents of anhydride), solvent selection (dry CHCl), and reaction duration (overnight). Optimization should focus on minimizing side reactions (e.g., hydrolysis) through controlled temperature and inert atmospheres.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Characterization should combine spectroscopic techniques:
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm, NH stretches at ~3300 cm) .
- H and C NMR to verify regiochemistry and substituent positions, particularly for thiophene and ester moieties .
- Melting point analysis to assess crystallinity and purity (e.g., compounds in exhibit sharp melting ranges like 213–216°C) .
Advanced Research Questions
Q. What computational tools and reaction path search methods can predict the reactivity of this compound in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) can model transition states and intermediates. Institutions like ICReDD integrate these methods with experimental data to narrow optimal reaction conditions, reducing trial-and-error approaches . For example, predicting nucleophilic attack sites on the thiophene ring or ester hydrolysis pathways requires hybrid computational-experimental workflows .
Q. How can researchers resolve contradictions in biological activity data for thiophene-derived compounds like this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antibacterial vs. inactive results) may arise from structural variations (e.g., substituent position on the thiophene ring) or assay conditions. Systematic SAR studies should:
Q. What factorial design strategies are suitable for optimizing the synthesis of this compound derivatives?
- Methodological Answer : A 2 factorial design can evaluate variables like temperature, catalyst loading, and solvent polarity. For example:
- Factors : Reaction time (4–12 hrs), temperature (25–80°C), and anhydride equivalents (1.0–1.5).
- Response variables : Yield, purity (HPLC area %).
- Analysis : ANOVA to identify significant factors and interactions, followed by response surface methodology (RSM) for global optimization .
Mechanistic and Process Engineering Questions
Q. How can membrane separation technologies improve the purification of this compound?
- Methodological Answer : Nanofiltration or reverse osmosis membranes with tailored pore sizes (1–10 nm) can separate the target compound from byproducts based on molecular weight and polarity. For instance, polyamide membranes selectively retain ester-containing compounds while allowing smaller impurities (e.g., unreacted amines) to permeate . Process parameters (transmembrane pressure, flow rate) must be optimized via pilot-scale trials.
Q. What role does AI-driven process simulation play in scaling up this compound synthesis?
- Methodological Answer : COMSOL Multiphysics integrated with AI algorithms can simulate reactor dynamics (e.g., heat transfer in batch reactors) and predict bottlenecks (e.g., exothermic side reactions). Reinforcement learning models can autonomously adjust parameters (e.g., cooling rates) during scale-up, reducing energy consumption by 15–20% .
Data Analysis and Reproducibility
Q. What statistical frameworks ensure reproducibility in this compound research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
